Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
CAS No.: 919994-96-0
Cat. No.: VC20285553
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919994-96-0 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3 |
| Standard InChI Key | LCNFMIKBWPDDLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate consists of a naphthalene backbone substituted at positions 2, 3, and 5 with an ethyl ester, amino group, and methoxy group, respectively. The planar aromatic system facilitates π-stacking interactions, while the polar functional groups enhance solubility in organic solvents and participation in hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |
| Canonical SMILES | CCOC(=O)C₁=C(C=C₂C(=C₁)C=CC=C₂OC)N |
| InChI Key | LCNFMIKBWPDDLJ-UHFFFAOYSA-N |
Synthesis and Reaction Conditions
Synthetic Pathways
The compound is typically synthesized through multi-step reactions starting from naphthalene derivatives. A common approach involves:
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Friedel-Crafts Acylation: Introduction of the ester group at position 2.
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Nitration and Reduction: Installation of the amino group at position 3 via nitration followed by catalytic hydrogenation.
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Methoxy Group Incorporation: Etherification at position 5 using methylating agents.
Optimization of Reaction Parameters
Key conditions include:
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Temperature: Reactions often proceed at 0–30°C to control exothermic processes.
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Catalysts: Copper(II) bromide (CuBr₂) and n-butyl nitrite are frequently employed for diazotization and bromination steps.
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Solvents: Acetonitrile and dichloromethane are preferred for their ability to dissolve intermediate species.
Table 2: Representative Synthesis Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Diazonium Salt Formation | 68 | 0°C, NaNO₂/HBr |
| Bromination | 47 | CuBr₂, 20°C, 2 hours |
| Final Esterification | 55 | Ethanol/H₂SO₄, reflux |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 1.35 (t, 3H, CH₂CH₃), δ 3.97 (s, 3H, OCH₃), δ 4.30 (q, 2H, CH₂CH₃), and aromatic protons between δ 7.2–8.5 ppm.
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¹³C NMR: Carbonyl resonance at δ 167.2 ppm (C=O), methoxy carbon at δ 55.6 ppm, and aromatic carbons spanning δ 110–150 ppm.
Infrared (IR) Spectroscopy
Prominent absorptions include:
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N–H stretch (3360 cm⁻¹, amino group).
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C=O stretch (1725 cm⁻¹, ester carbonyl).
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C–O–C asymmetric stretch (1250 cm⁻¹, methoxy group).
Mass Spectrometry
The molecular ion peak appears at m/z 245.27 (M⁺), with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃, m/z 200) and methoxy (–OCH₃, m/z 185) groups.
Chemical Reactivity and Functional Group Transformations
Amino Group Reactivity
The aromatic amine participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Diazotization: Generation of diazonium salts for subsequent coupling or halogenation reactions.
Ester Hydrolysis
Under basic conditions (e.g., NaOH/THF), the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Enzyme Inhibitors: Structural analogs exhibit activity against tyrosine kinases and cyclooxygenases.
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Anticancer Agents: Functionalization at the amino group enhances cytotoxicity in vitro.
Materials Science
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Fluorescent Probes: The naphthalene core enables π-conjugated systems for optoelectronic applications.
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Polymer Additives: Ester groups improve compatibility with polymeric matrices.
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